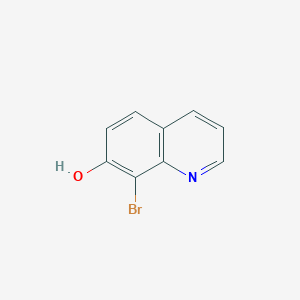

8-Bromo-7-quinolinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQSKLVTXZNXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676407 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-71-8 | |

| Record name | 8-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-7-quinolinol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-quinolinol is a halogenated derivative of 7-quinolinol, belonging to the quinoline family of heterocyclic compounds. The quinoline scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline ring system imparts unique physicochemical properties and potential biological activities to the molecule. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

The structural integrity of this compound underpins its chemical behavior and biological interactions. Understanding its fundamental properties is crucial for its application in research and development.

Molecular Structure

This compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is substituted at position 8, and the hydroxyl group is at position 7.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, including reaction conditions, purification methods, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| CAS Number | 54439-76-2 | [1] |

| Appearance | Light brown powder | [2] |

| Melting Point | 196-198 °C | [2] |

| Solubility | Soluble in many organic solvents. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 7-quinolinol. The hydroxyl group at the 7-position is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance at the 6-position, bromination predominantly occurs at the 8-position.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic route for the preparation of this compound from 7-quinolinol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

-

Dissolution: Dissolve 7-quinolinol (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent (1-1.2 equivalents), to the reaction mixture at room temperature. The addition should be done dropwise to control the reaction temperature and prevent the formation of polybrominated byproducts.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. If an acidic solvent was used, neutralize the mixture with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group. For comparison, the ¹H NMR data for the related compound 7-bromo-8-hydroxyquinoline in CDCl₃ shows signals at δ 8.83 (dd, J = 4.4, 1.6 Hz, 1H), 8.51 (dd, J = 8.4, 1.2 Hz, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.59 (dd, J = 8.4, 4.4 Hz, 1H), and 7.10 (d, J = 8.4 Hz, 1H)[3].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the bromine will experience a downfield shift, while the carbon bearing the hydroxyl group will be shifted upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[4]. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z values corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br, respectively.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable compound for various applications, particularly in the field of drug discovery and as a tool in chemical biology.

Antimicrobial and Anticancer Potential

Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anticancer properties[5][6]. Halogenated 8-hydroxyquinolines, in particular, have shown significant activity. For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma)[7][8]. The presence of the bromine atom and the hydroxyl group in this compound suggests its potential as a candidate for screening in antimicrobial and anticancer assays. The lipophilicity conferred by the bromine atom may enhance cell membrane permeability, a crucial factor for drug efficacy.

Photoremovable Protecting Group

8-Bromo-7-hydroxyquinoline (BHQ) has been investigated as a photoremovable protecting group (PPG) for caging bioactive molecules[9][10]. PPGs are chemical moieties that can be cleaved from a molecule upon exposure to light, allowing for the controlled release of the active compound with high spatial and temporal precision. This property is particularly valuable in studying dynamic biological processes. BHQ-caged compounds are stable in the dark but can be efficiently photolyzed to release the active molecule[9]. This application opens up possibilities for using this compound in the development of novel tools for cell biology and neurobiology research.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and chemical biology. Its synthesis is achievable through established methods of electrophilic bromination. While detailed experimental data for its spectroscopic characterization and biological activity are still emerging, the known properties of related compounds provide a strong rationale for its further investigation. As a potential antimicrobial and anticancer agent, and as a photoremovable protecting group, this compound represents a valuable building block for the development of new therapeutic agents and research tools. Further studies are warranted to fully elucidate its chemical and biological profile and to exploit its potential in various scientific disciplines.

References

- 1. acgpubs.org [acgpubs.org]

- 2. rsc.org [rsc.org]

- 3. "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acid" by Herman Gershon, Muriel Gershon et al. [research.library.fordham.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photolysis of 8-Bromo-7-quinolinol: Mechanisms and Methodologies

Abstract: This technical guide provides a comprehensive examination of the photolytic behavior of 8-bromo-7-quinolinol (BHQ). Primarily known for its application as a photoremovable protecting group, the underlying photochemical mechanisms are of significant interest to researchers in chemistry, biology, and drug development. This document elucidates the core mechanism of photolysis, explores the generation of reactive intermediates and secondary species, and provides detailed protocols for the experimental investigation of these processes. The content is structured to offer both a deep mechanistic understanding and practical guidance for laboratory application, catering to researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound in Photochemistry

This compound (BHQ) is a heterocyclic aromatic compound that has garnered considerable attention for its unique photochemical properties. Its primary application lies in the field of "caged" compounds, where it serves as a photoremovable protecting group for a variety of biologically active molecules, including carboxylates, phosphates, and diols[1][2]. The ability to control the release of these effectors with high spatial and temporal precision using one-photon (1PE) or two-photon excitation (2PE) makes BHQ an invaluable tool in studying complex biological systems[1][2]. Understanding the intricate mechanism of its photolysis is paramount for optimizing its use and for the rational design of novel photoremovable protecting groups.

This guide delves into the fundamental processes that govern the light-induced degradation of this compound, offering a detailed exploration of its mechanism of action. We will dissect the primary photochemical pathway, investigate the potential for competing reactions such as dehalogenation and the generation of reactive oxygen species (ROS), and provide robust experimental protocols for the characterization of these phenomena.

The Core Mechanism: Solvent-Assisted Photoheterolysis (SN1)

The principal mechanism governing the photolysis of this compound derivatives is a solvent-assisted photoheterolysis, proceeding through a unimolecular nucleophilic substitution (SN1) pathway[1][2]. This process can be broken down into several key steps, initiated by the absorption of light.

Photoexcitation and Intersystem Crossing

Upon absorption of a photon (typically in the UV-A region, around 365 nm for 1PE, or near-infrared for 2PE, around 740 nm), the this compound moiety is promoted from its ground electronic state (S0) to an excited singlet state (S1)[1][2]. While initial hypotheses suggested the reaction proceeds directly from this singlet state, further evidence from nanosecond time-resolved spectroscopic studies on BHQ-acetate (BHQ-OAc) in aqueous solutions points towards the involvement of a triplet excited state (T1)[3][4]. It is proposed that the initially formed S1 state undergoes intersystem crossing (ISC) to the T1 state. This triplet state is believed to be the key precursor to the subsequent chemical transformations[3][4].

Heterolytic Cleavage and Formation of the Nitrenium Ion Intermediate

From the excited triplet state, the molecule undergoes heterolytic cleavage of the C-O bond (in the case of a caged compound) or other susceptible bonds. This cleavage is facilitated by the solvent and results in the formation of a highly reactive quinone methide or a related nitrenium-like ion intermediate and the release of the protected functional group[1][2]. The stability of this intermediate is a critical factor in the efficiency of the photolysis.

Solvent Trapping and Product Formation

The carbocationic intermediate is rapidly trapped by a nucleophilic solvent molecule, typically water in physiological systems[1][2]. This solvent-assisted step is characteristic of an SN1 reaction. For instance, in the photolysis of a BHQ-protected carboxylate, the intermediate reacts with water to yield 8-bromo-7-hydroxy-2-quinolinemethanol and the free carboxylic acid.

Competing Pathways and Side Products

While the SN1 photoheterolysis is the primary pathway for the productive release of a caged molecule, other photochemical reactions can occur, leading to different products and potentially impacting the overall efficiency and biocompatibility of the system.

Dehalogenation

A notable competing reaction observed during the photolysis of BHQ-OAc is dehalogenation, resulting in the formation of 7-hydroxyquinoline-2-methyl acetate (HQ-OAc)[3]. This indicates that the carbon-bromine bond can also be photolytically cleaved. The mechanism of this dehalogenation is not fully elucidated but likely involves radical intermediates. The occurrence of this side reaction is a crucial consideration in applications where the photoproducts might have unintended biological effects.

Generation of Reactive Oxygen Species (ROS)

Quinoline derivatives, particularly in the presence of transition metals, have been shown to generate reactive oxygen species (ROS) such as superoxide radicals[5]. While the direct generation of ROS during the photolysis of pure this compound is not extensively documented, it remains a plausible secondary pathway. The excited triplet state of BHQ could potentially transfer its energy to molecular oxygen (O₂), leading to the formation of singlet oxygen (¹O₂), a highly reactive ROS. Alternatively, electron transfer processes from the excited state could lead to the formation of superoxide anions (O₂⁻).

The potential for ROS generation is a critical aspect to investigate, as these species can induce oxidative stress and have significant biological implications.

Experimental Methodologies for Mechanistic Elucidation

A combination of spectroscopic and analytical techniques is essential to unravel the complex photochemistry of this compound. This section provides an overview and detailed protocols for key experimental approaches.

Product Analysis: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is the cornerstone for identifying and quantifying the photoproducts of this compound.

Experimental Protocol: Photoproduct Identification by HPLC-MS

-

Sample Preparation: Prepare a stock solution of this compound (or its derivative) in a suitable solvent (e.g., a mixture of acetonitrile and water or a buffered aqueous solution to simulate physiological conditions) at a concentration of approximately 100 µM[3].

-

Photolysis: Irradiate the sample solution in a quartz cuvette with a suitable light source (e.g., a 365 nm UV lamp for 1PE). At various time intervals, withdraw aliquots for analysis. A non-irradiated sample should be used as a control.

-

HPLC Separation: Inject the aliquots into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically used to separate the parent compound from its photoproducts.

-

MS Detection: Couple the HPLC eluent to an ESI-MS detector operating in positive ion mode. Monitor the full scan mass spectra to identify the molecular ions of the parent compound and any new species formed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key identifier for bromine-containing species[6].

-

Data Analysis: Compare the chromatograms and mass spectra of the irradiated samples with the control to identify the photoproducts. The retention times and mass-to-charge ratios (m/z) will provide evidence for the formation of species such as 8-bromo-7-hydroxy-2-quinolinemethanol and debrominated products.

Investigating the Excited State: Stern-Volmer Quenching

Stern-Volmer quenching experiments are a powerful tool to probe the nature of the excited state (singlet vs. triplet) involved in a photochemical reaction. The principle relies on the deactivation of the excited state by a quencher molecule, leading to a decrease in the quantum yield of the photoreaction or fluorescence.

Experimental Protocol: Stern-Volmer Quenching Analysis

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the desired solvent system.

-

Prepare a stock solution of a known triplet state quencher (e.g., sodium 2-naphthalene sulfonate or potassium sorbate)[2].

-

-

Sample Preparation: Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher.

-

Quantum Yield Measurement:

-

Determine the quantum yield (Φ) of the photolysis of this compound in the absence and presence of the quencher. This is typically done using a chemical actinometer to measure the photon flux of the light source.

-

Alternatively, monitor the fluorescence intensity of this compound at each quencher concentration.

-

-

Data Analysis: Plot the ratio of the quantum yield (or fluorescence intensity) in the absence of the quencher (Φ₀) to that in the presence of the quencher (Φ) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

-

Equation: Φ₀ / Φ = 1 + KSV[Q]

-

A linear Stern-Volmer plot indicates a single quenching mechanism. The Stern-Volmer constant (KSV) is obtained from the slope of the line.

-

If the photolysis is significantly quenched by a triplet quencher, it provides strong evidence for the involvement of a triplet excited state. No significant change in the quantum yield in the presence of a triplet quencher suggests a singlet state mechanism[2].

-

Tracking Intermediates: Time-Resolved Infrared (TRIR) Spectroscopy

Time-resolved infrared (TRIR) spectroscopy is a sophisticated technique that provides structural information about short-lived reactive intermediates. By monitoring changes in the vibrational spectrum following photoexcitation, TRIR can directly observe the formation and decay of transient species.

Experimental Setup for TRIR Spectroscopy

A typical TRIR setup employs a pump-probe configuration. A UV-visible laser pulse (the pump) initiates the photoreaction, and a delayed infrared laser pulse (the probe) measures the IR absorption of the sample at different time delays after the pump pulse. By scanning the probe wavelength and the time delay, a time-resolved vibrational spectrum can be constructed, revealing the structural evolution of the molecule during the reaction. This technique has been instrumental in identifying key intermediates in the photolysis of related compounds[2][7].

Elucidating the SN1 Mechanism: ¹⁸O-Labeling Studies

To definitively confirm the involvement of the solvent in the photolysis mechanism, ¹⁸O-labeling experiments are invaluable. By conducting the photolysis in water enriched with the ¹⁸O isotope (H₂¹⁸O), the oxygen atom from the solvent will be incorporated into the photoproduct if the reaction proceeds via a solvent-assisted pathway.

Experimental Protocol: ¹⁸O-Labeling for Mechanistic Confirmation

-

Reaction Setup: Perform the photolysis of this compound in H₂¹⁸O. A parallel experiment in normal water (H₂¹⁶O) should be run as a control.

-

Product Isolation: After photolysis, isolate the primary photoproduct (e.g., 8-bromo-7-hydroxy-2-quinolinemethanol).

-

Mass Spectrometry Analysis: Analyze the isolated product by mass spectrometry.

-

Data Interpretation: If the reaction proceeds via a solvent-assisted SN1 mechanism, the mass spectrum of the product from the H₂¹⁸O experiment will show a +2 Da mass shift compared to the product from the H₂¹⁶O experiment, confirming the incorporation of the ¹⁸O atom from the solvent.

Detection and Quantification of Reactive Oxygen Species (ROS)

Several methods can be employed to detect and quantify the potential generation of ROS during the photolysis of this compound.

Protocol for ROS Detection using Fluorescent Probes

-

Probe Selection: Choose a fluorescent probe that is selective for the ROS of interest. For example:

-

Singlet Oxygen: Singlet Oxygen Sensor Green® or other specific probes.

-

Superoxide: Dihydroethidium (DHE), which is oxidized to the fluorescent ethidium.

-

Hydroxyl Radicals: 3'-(p-aminophenyl) fluorescein (APF) or 3'-(p-hydroxyphenyl) fluorescein (HPF).

-

-

Experimental Setup:

-

Prepare a solution of this compound and the chosen ROS probe in a suitable buffer.

-

Irradiate the solution with the appropriate wavelength of light.

-

Include control experiments: a solution with only the probe (no BHQ), a solution with both but kept in the dark, and a positive control with a known ROS generator.

-

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity of the probe over time using a fluorometer. An increase in fluorescence in the irradiated sample containing BHQ indicates the generation of the corresponding ROS.

-

Quantification: To quantify the amount of ROS produced, a calibration curve can be generated using known concentrations of the specific ROS or a compound that produces a known amount of ROS upon decomposition.

Table 1: Summary of Quantitative Data for BHQ-OAc Photolysis

| Parameter | Solvent System | Value | Reference |

| Quantum Yield (Φ) | 60:40 H₂O/MeCN, pH 7 | 0.25 | [6] |

| Quantum Yield (Φ) | KMOPS buffer, pH 7.2 | 0.26 | [6] |

| Quantum Yield (Φ) | 60:40 H₂O/MeCN, pH 4 | 0.17 | [6] |

Conclusion and Future Directions

The photolysis of this compound is a multifaceted process primarily driven by a solvent-assisted photoheterolysis (SN1) mechanism, likely proceeding through a triplet excited state in aqueous environments. Competing pathways, including dehalogenation, can influence the product distribution. While the generation of reactive oxygen species is a plausible side reaction, further investigation is required to fully elucidate its role and significance in the photochemistry of the parent this compound.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate details of this and related photochemical reactions. Future research should focus on:

-

Characterizing the photoproducts and quantum yield of the parent this compound.

-

Directly observing and characterizing the reactive intermediates using advanced time-resolved spectroscopic techniques.

-

Quantitatively assessing the generation of various ROS under different photolysis conditions.

-

Exploring the influence of the local environment (e.g., solvent polarity, pH, presence of metal ions) on the branching ratio between the different photochemical pathways.

A deeper understanding of these fundamental processes will not only enhance the application of this compound as a photoremovable protecting group but also contribute to the broader field of photochemistry and the development of novel light-responsive molecular tools.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. nathan.instras.com [nathan.instras.com]

- 3. Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scienceopen.com [scienceopen.com]

Spectroscopic properties of 8-Bromo-7-quinolinol

An In-depth Technical Guide to the Spectroscopic Properties of 8-Bromo-7-quinolinol

Abstract

This compound, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest, particularly for its photochemical properties that enable its use as a photoremovable protecting group in physiological studies.[1][2] A comprehensive understanding of its spectroscopic characteristics is paramount for its effective application and for the development of new functional molecules. This guide provides an in-depth analysis of the key spectroscopic properties of this compound, including UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We delve into the structural and environmental factors that govern these properties, supported by theoretical insights from computational studies. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's spectroscopic behavior.

Introduction to this compound

This compound, also known as 8-Bromo-7-hydroxyquinoline (BHQ), belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The parent molecule, 8-hydroxyquinoline, is renowned for its potent metal-chelating abilities and its wide range of pharmacological applications.[3] The introduction of a bromine atom at the 8-position and a hydroxyl group at the 7-position significantly modulates the electronic and, consequently, the spectroscopic properties of the quinoline core.

One of the most notable applications of this compound is as a "caged" compound.[1][2] It can be attached to bioactive molecules, rendering them inactive. Upon exposure to light of a specific wavelength, the bond breaks, releasing the active molecule with high spatial and temporal control.[1][2] This process relies on the efficient photolysis of this compound, a property directly linked to its UV-Visible absorption characteristics.[1]

Molecular Structure

The foundational step to understanding the spectroscopy of this compound is to visualize its structure.

Caption: Molecular structure of this compound.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is the initial step in its photo-uncaging applications. The spectrum is characterized by bands arising from π → π* transitions within the aromatic quinoline system.

The parent 8-hydroxyquinoline molecule typically exhibits absorption bands around 250 nm and in the 300-350 nm region.[4][5] For this compound, similar absorption patterns are expected, with potential shifts due to the electronic effects of the bromo and hydroxyl substituents. A key application of this compound is its use as a photoremovable protecting group, which is efficiently photolyzed by both one-photon absorption (1PE) at 365 nm and two-photon excitation (2PE) at 740 nm.[1] This indicates significant absorption in the UVA region.

Influence of Solvent and pH

The UV-Vis absorption spectrum of this compound is sensitive to the solvent environment and the pH of the solution.

-

Solvatochromism: In polar solvents, the absorption bands may exhibit shifts (bathochromic or hypsochromic) due to differential solvation of the ground and excited states. Studies on the parent compound, quinolin-8-ol, show a bathochromic (red) shift with increasing solvent polarity, which is indicative of a π → π* transition and a more polar excited state.[6]

-

pH Dependence: The quinoline nitrogen is basic and can be protonated in acidic conditions, while the hydroxyl group is acidic and can be deprotonated in basic conditions. Both protonation and deprotonation alter the electronic structure of the chromophore, leading to significant shifts in the absorption maxima. For its application in physiological studies, its spectroscopic behavior at pH 7.2 is particularly relevant.[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways available to the molecule after absorbing light.

This compound is reported to exhibit low levels of fluorescence.[1][2] This is a crucial property for its use as a caged compound, as strong fluorescence could interfere with the detection of fluorescent indicators used to monitor biological processes.[1][2] The low fluorescence quantum yield is likely due to the "heavy atom effect" of bromine, which promotes intersystem crossing from the excited singlet state to the triplet state, a non-radiative decay pathway.

The parent compound, 8-hydroxyquinoline, can exhibit dual fluorescence in certain solvents, which is attributed to the existence of different emitting species in equilibrium, such as monomers and hydrogen-bonded dimers. The emission is also dependent on the excitation wavelength.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For this compound, a low quantum yield is expected. The quantum yield can be determined using a relative method, comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, such as quinine sulfate.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants are characteristic of the substitution pattern on the quinoline ring.

-

Expected Chemical Shifts (in CDCl₃):

-

The protons on the pyridine ring (H-2, H-3, H-4) will appear in the downfield region (typically δ 7.0-9.0 ppm).

-

The protons on the benzene ring (H-5, H-6) will also be in the aromatic region.

-

The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

-

Structural Confirmation: The regiochemistry of the bromination can be confirmed by the absence of a signal for H-8 and the specific splitting patterns of the remaining protons.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 110-160 ppm).[9]

-

The carbon attached to the nitrogen (C-2 and C-9) will be downfield.

-

The carbons bearing the bromine (C-8) and hydroxyl (C-7) groups will show characteristic shifts influenced by the electronegativity and resonance effects of these substituents.

-

Quaternary carbons (C-7, C-8, C-9, and C-10) will typically show weaker signals.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[11][12]

-

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic quinoline ring.[11]

-

C=C and C=N Stretches: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system.[12]

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region can be attributed to the C-O stretching of the phenolic hydroxyl group.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

-

Out-of-Plane Bending: The pattern of bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Theoretical calculations using Density Functional Theory (DFT) on 8-hydroxyquinoline and its halogenated derivatives have been shown to be in good agreement with experimental vibrational spectra, aiding in the assignment of the observed bands.[13][14][15]

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic properties of this compound based on available data for the compound and its close analogs.

| Spectroscopic Technique | Parameter | Expected Value/Characteristic | Reference |

| UV-Visible | λmax | ~365 nm (in aqueous buffer, pH 7.2) | [1] |

| Molar Absorptivity (ε) | Dependent on solvent and pH | ||

| Fluorescence | λem | Expected to be in the blue-green region | |

| Quantum Yield (Φ) | Low | [1][2] | |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: 7.0-9.0 ppm | [9] |

| OH proton: variable, broad singlet | |||

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons: 110-160 ppm | [9][10] |

| Infrared (IR) | O-H stretch | 3200-3600 cm⁻¹ (broad) | [11][12] |

| C=C, C=N stretch | 1500-1650 cm⁻¹ | [12] | |

| C-Br stretch | < 700 cm⁻¹ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

UV-Visible Absorption Spectroscopy

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. <strong>Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical insights into the photophysical characteristics</strong> | MELAVANKI | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscpr.res.in]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. researchgate.net [researchgate.net]

- 14. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Uncaging the Potential: A Technical Guide to the Photorelease Quantum Yield of 8-Bromo-7-quinolinol

For researchers, medicinal chemists, and professionals in drug development, the precise control over the release of bioactive molecules is a paramount objective. Photoremovable protecting groups (PPGs), or "photocages," offer an unparalleled level of spatiotemporal control, enabling the liberation of active compounds with a pulse of light. Among these, 8-Bromo-7-quinolinol (BHQ) has emerged as a promising scaffold, particularly for its efficiency in releasing a variety of functional groups under both one-photon and two-photon excitation (2PE) conditions.[1][2]

This in-depth technical guide provides a comprehensive overview of the quantum yield of this compound photorelease. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides actionable protocols, and is grounded in authoritative references to ensure scientific integrity.

The this compound (BHQ) Photocage: A Fusion of Stability and Sensitivity

The utility of a photocage is defined by a delicate balance: it must remain stable in the dark to prevent premature release of its cargo, yet be highly sensitive to light to ensure efficient uncaging upon irradiation. BHQ excels in this regard. It is stable in the dark under physiological conditions (aqueous buffer, pH 7.2) and possesses low intrinsic fluorescence, which is advantageous when working with fluorescent indicators of biological activity.[1][2]

The core of BHQ's functionality lies in its photochemical properties. It can be efficiently photolyzed using near-UV light (e.g., 365 nm) for one-photon excitation or near-infrared light (e.g., 740 nm) for two-photon excitation.[1][2] The latter is particularly valuable for in vivo and tissue studies, as the lower energy IR light minimizes tissue damage and allows for deeper penetration.[1][2]

The Photorelease Mechanism: A Solvent-Assisted Heterolysis

Understanding the mechanism of photorelease is crucial for optimizing uncaging experiments and designing new BHQ-based probes. Experimental evidence from Stern-Volmer quenching, time-resolved infrared (TRIR), and ¹⁸O-labeling studies suggests that the photolysis of BHQ-caged compounds proceeds through a solvent-assisted photoheterolysis (SN1) reaction mechanism.[1][2] More recent investigations have revealed the involvement of a triplet excited state in the pathway to product formation.[3]

It is also important to note that for BHQ, a competing reaction of dehalogenation (loss of the bromine atom) can occur alongside the desired photorelease of the caged molecule.[3] However, the yields of the released cargo are consistently in the range of 60-70%.

Caption: Proposed photorelease mechanism of BHQ-caged compounds.

Quantum Yield: The Measure of Photorelease Efficiency

The quantum yield (Φ) of a photochemical reaction is the ultimate measure of its efficiency. It is defined as the ratio of the number of molecules undergoing a specific event (in this case, photorelease) to the number of photons absorbed by the reactant. A high quantum yield is a desirable characteristic for a photocage, as it means that fewer photons are required to release a given amount of the active molecule, minimizing light exposure and potential phototoxicity.

The quantum yield of photorelease for BHQ-caged compounds is notably high. For BHQ-protected carboxylates and phosphates, the quantum efficiency has been reported to be in the range of 0.30-0.32 .[4] For BHQ-protected diols, the values are slightly higher, at 0.37 and 0.39 .[4] In another study, the quantum yield for (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc) was determined to be 0.29 upon irradiation at 365 nm.[3]

| BHQ-Caged Compound Type | Reported Quantum Yield (Φ) | Reference(s) |

| Carboxylates and Phosphates | 0.30 - 0.32 | [4] |

| Diols | 0.37 - 0.39 | [4] |

| Acetate (BHQ-OAc) | 0.29 (at 365 nm) | [3] |

| Acetate (BHQ-OAc) | 0.25 - 0.26 (at 254 nm) | [3] |

Experimental Determination of Quantum Yield: A Step-by-Step Protocol

Accurate determination of the quantum yield is essential for the characterization of new caged compounds and for ensuring the reproducibility of experiments. The following is a detailed protocol for determining the photorelease quantum yield using potassium ferrioxalate actinometry, a robust and widely accepted chemical method.

Principle of Potassium Ferrioxalate Actinometry

This method relies on the photochemical reduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution, a reaction with a well-characterized and wavelength-dependent quantum yield. The amount of Fe²⁺ produced is quantified spectrophotometrically after complexation with 1,10-phenanthroline, which forms an intensely colored red complex. By measuring the amount of Fe²⁺ formed in the actinometer solution upon irradiation, the photon flux of the light source can be determined. This information is then used to calculate the quantum yield of the photorelease reaction of the BHQ-caged compound under identical irradiation conditions.

Caption: Workflow for quantum yield determination using actinometry.

Reagents and Solutions

-

Actinometer Solution (0.006 M Potassium Ferrioxalate): Dissolve 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Prepare this solution fresh and store it in a dark bottle wrapped in aluminum foil, as it is light-sensitive.

-

Developer Solution (1,10-Phenanthroline, 0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.

-

Buffer Solution: Prepare a solution of sodium acetate in water.

Experimental Procedure

-

Determine the Photon Flux (I₀): a. Pipette a known volume of the actinometer solution into a quartz cuvette. b. Irradiate the solution with the light source intended for your photorelease experiment for a precisely measured time (t). The irradiation time should be short enough to keep the conversion below 10%. c. After irradiation, take a known aliquot of the irradiated solution and add it to a volumetric flask. d. Add the 1,10-phenanthroline solution and the buffer solution, and dilute to the mark with deionized water. e. Allow the color to develop in the dark for at least 30 minutes. f. Measure the absorbance of the solution at 510 nm using a spectrophotometer. g. Calculate the moles of Fe²⁺ produced using the Beer-Lambert law (A = εcl), where ε for the Fe²⁺-phenanthroline complex is approximately 11,100 M⁻¹cm⁻¹. h. Calculate the photon flux (I₀) in Einsteins per second using the known quantum yield of the actinometer at the irradiation wavelength.

-

Photorelease of the BHQ-Caged Compound: a. Prepare a solution of your BHQ-caged compound of known concentration. b. Irradiate a known volume of this solution under the exact same conditions (light source, geometry, cuvette) as the actinometer. c. At various time points, take aliquots of the irradiated solution and analyze the concentration of the photoreleased product using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). d. Plot the concentration of the released product versus irradiation time to determine the rate of photorelease.

-

Calculate the Quantum Yield (Φ): a. From the rate of photorelease, determine the number of moles of the caged compound that reacted per unit time. b. The quantum yield is then calculated as: Φ = (moles of product formed / time) / (I₀ × f) where f is the fraction of light absorbed by the sample solution at the irradiation wavelength (f = 1 - 10⁻ᴬ).

Synthesis of BHQ-Caged Compounds: A General Approach

The versatility of the BHQ photocage extends to its synthetic accessibility. BHQ can be used to cage a variety of functional groups, including carboxylates, phosphates, and diols.[1] A general approach for caging carboxylic acids involves the esterification of the 7-hydroxyl group of a suitable BHQ derivative.

General Protocol for the Synthesis of BHQ-Caged Esters

-

Preparation of a reactive BHQ derivative: A common strategy is to first synthesize a derivative of BHQ that can be readily coupled to the carboxylic acid of interest. For example, (8-bromo-7-hydroxyquinolin-2-yl)methanol can be prepared and then used for esterification.

-

Esterification: The carboxylic acid "cargo" can be coupled to the hydroxyl group of the BHQ derivative using standard esterification methods, such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

-

Purification: The resulting BHQ-caged ester is then purified, typically by column chromatography.

The synthesis of the BHQ core itself can be achieved through various routes, often starting from 8-hydroxyquinoline or a related precursor, followed by bromination.[2][5][6]

Conclusion and Future Outlook

This compound has established itself as a robust and efficient photoremovable protecting group with significant applications in chemical biology and drug delivery. Its favorable photophysical properties, including a high quantum yield of photorelease and compatibility with two-photon excitation, make it an invaluable tool for researchers seeking to control biological processes with light. This guide has provided a comprehensive overview of the principles and practices related to the quantum yield of BHQ photorelease, from its mechanistic underpinnings to detailed experimental protocols. As the field of photopharmacology continues to expand, the rational design of new and improved BHQ derivatives, guided by a thorough understanding of their photochemical properties, will undoubtedly lead to even more powerful tools for dissecting and controlling the complex machinery of life.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 6. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to the Potential Applications of 8-Bromo-7-quinolinol in Neuroscience

Foreword: Unlocking the Latent Potential of a Halogenated Quinoline

To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide into the prospective applications of 8-Bromo-7-quinolinol in the intricate field of neuroscience. While this molecule is primarily recognized for a specific photochemical utility, this guide posits a broader, intrinsic neuropharmacological role. We will deconstruct its known attributes, build a hypothesis-driven framework for its potential as a neuroactive compound, and provide the detailed experimental methodologies required to rigorously test these hypotheses. This is not merely a review but a proposed journey of scientific inquiry, grounded in established principles and designed to be a self-validating exploration.

Part 1: this compound - A Molecule of Known and Unknown Quantities

This compound is a halogenated derivative of 7-hydroxyquinoline. Its chemical structure, characterized by a quinoline core with a bromine atom at the 8th position and a hydroxyl group at the 7th, bestows upon it specific chemical and physical properties that are critical to its biological interactions.

Chemical and Physical Properties Summary

| Property | Value/Prediction | Significance in Neuropharmacology |

| Molecular Formula | C₉H₆BrNO | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 224.05 g/mol | Influences diffusion and transport across biological membranes. |

| Predicted LogP | ~2.5-3.0 | The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross the blood-brain barrier (BBB). A value in this range suggests moderate lipophilicity, which is often favorable for CNS drug candidates. |

| Predicted pKa | ~7.5-8.5 (phenolic OH) | The dissociation constant (pKa) determines the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and interaction with biological targets. |

The presence of the bromine atom is particularly noteworthy. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound. Studies on other quinoline derivatives have shown that bromine substitution can significantly impact their biological activity.[1][2][3]

The Established Role: A Photoremovable Protecting Group

Currently, the most well-documented application of this compound (often referred to as BHQ in this context) in neuroscience is as a photoremovable protecting group, or "caging" group.[4][5] This technology allows for the precise spatial and temporal release of bioactive molecules, such as neurotransmitters, in response to light.

The key advantages of BHQ as a caging group include:

-

Efficient Photolysis: It can be cleaved with high quantum efficiency by both one-photon (near-UV) and two-photon (near-IR) excitation. The latter is particularly valuable for in-tissue applications due to deeper penetration and lower phototoxicity.[4][5]

-

Physiological Compatibility: It is stable in physiological buffers and exhibits low fluorescence, minimizing interference with common fluorescent indicators.[4][5]

This application, while significant, treats this compound as a vehicle rather than an active agent. The remainder of this guide will explore the compelling, yet underexplored, possibility of its intrinsic neuropharmacological activity.

Part 2: A Hypothesis-Driven Exploration of Intrinsic Neuroactivity

Based on the chemical structure of this compound and the known activities of related quinoline derivatives, we can formulate a multi-faceted hypothesis for its potential intrinsic applications in neuroscience.

Central Hypothesis: this compound possesses intrinsic neuroprotective, anti-neuroinflammatory, and enzyme-inhibitory properties, making it a candidate for investigation as a therapeutic agent for neurological disorders.

This hypothesis is built upon the following pillars:

-

Antioxidant and Neuroprotective Potential: Quinoline derivatives are known to exhibit neuroprotective effects, often attributed to their antioxidant properties and ability to modulate signaling pathways involved in cell survival.[6][7][8][9] The phenolic hydroxyl group in this compound is a potential site for free radical scavenging.

-

Anti-Neuroinflammatory Activity: Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[9] 7-Hydroxyquinoline derivatives have been reported to possess anti-inflammatory properties.[10][11]

-

Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors. A particularly relevant target in neuroscience is acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission and a therapeutic target in Alzheimer's disease.[12][13]

The following sections will detail the experimental workflows to systematically investigate each facet of this hypothesis.

Part 3: Experimental Roadmap for a Comprehensive Neuropharmacological Profile

This section provides detailed, step-by-step methodologies for the key experiments required to evaluate the potential of this compound.

In Vitro Neuroprotection Assays

The objective of these assays is to determine if this compound can protect neurons from various forms of stress that mimic pathological conditions.

Experimental Workflow for In Vitro Neuroprotection

Caption: General workflow for in vitro neuroprotection assays.

Detailed Protocol: MTT Assay for Cell Viability [4][14]

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock in the culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1%. Pre-treat the cells with the compound for 2 to 24 hours.

-

Induction of Neurotoxicity: After pre-treatment, introduce the neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Anti-Neuroinflammatory Assays in Microglia

These assays will determine if this compound can suppress the inflammatory response of microglia, the primary immune cells of the brain.

Experimental Workflow for Anti-Neuroinflammatory Assays

Caption: Workflow for assessing anti-neuroinflammatory effects.

Detailed Protocol: Griess Assay for Nitric Oxide Production [9]

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Seed cells into a 24-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, will determine if this compound can inhibit the activity of AChE.[6][7][13][15]

Signaling Pathway for AChE Inhibition Assay

Caption: Principle of the colorimetric AChE inhibition assay.

Detailed Protocol: AChE Inhibition Assay [6][13]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of AChE from Electrophorus electricus in the assay buffer (e.g., 0.2 U/mL).

-

DTNB Solution: 10 mM DTNB in assay buffer.

-

ATCI Solution: 14 mM Acetylthiocholine iodide in deionized water (prepare fresh).

-

Inhibitor Solutions: Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

Add 140 µL of assay buffer to each well.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of the inhibitor solution (or buffer for control).

-

Add 10 µL of the AChE working solution (add buffer to the blank wells).

-

Incubate for 15 minutes at 25°C.

-

Start the reaction by adding 20 µL of the ATCI solution to all wells.

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Receptor Binding Assays

To explore if this compound interacts with specific neurotransmitter receptors, radioligand binding assays can be performed. This is a more advanced step, to be undertaken if the initial screening assays show promise.

General Protocol for a Radioligand Competition Binding Assay [5][8][16][17][18]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells expressing a specific serotonin or dopamine receptor subtype) or from brain tissue.

-

Assay Setup: In a 96-well plate, combine:

-

The membrane preparation.

-

A fixed concentration of a specific radioligand (e.g., ³H-spiperone for D₂ receptors).

-

Increasing concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

Part 4: Data Interpretation and Future Directions

The results from the proposed experimental roadmap will provide a comprehensive initial profile of the neuropharmacological activity of this compound.

-

Positive neuroprotection data would warrant further investigation into the underlying mechanisms, such as the modulation of specific cell survival pathways (e.g., Nrf2, Akt).

-

Significant anti-inflammatory activity would lead to studies on its effects on microglial morphology, phagocytosis, and the expression of pro- and anti-inflammatory genes.

-

AChE inhibition would position the compound as a potential candidate for Alzheimer's disease research, prompting further studies on its selectivity and in vivo efficacy.

-

Receptor binding affinity would open up new avenues for exploring its role in specific neurotransmitter systems.

Should these in vitro studies yield promising results, the subsequent logical step would be to progress to in vivo models of neurological disorders, such as rodent models of stroke, Parkinson's disease, or Alzheimer's disease, to assess its therapeutic efficacy and safety profile.

Part 5: Conclusion - A Call for a Deeper Investigation

This compound stands at a fascinating intersection of known utility and untapped potential. While its role as a photoremovable protecting group is well-established and valuable, the evidence from the broader family of quinoline derivatives strongly suggests that it may possess intrinsic neuropharmacological properties worthy of investigation. This guide has laid out a hypothesis-driven, experimentally rigorous path to explore this potential. By systematically evaluating its neuroprotective, anti-inflammatory, and enzyme-inhibitory activities, the scientific community can determine if this compound is more than just a clever tool, but a potential therapeutic agent in its own right. The journey from a caged compound to a candidate drug is a challenging one, but for this compound, it is a journey that is scientifically justified and compellingly poised for exploration.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. benchchem.com [benchchem.com]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. attogene.com [attogene.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

A Technical Guide to the Strategic Use of 8-Bromo-7-Quinolinol as a Versatile Precursor in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 8-bromo-7-quinolinol, a heterocyclic compound distinguished by its significant potential as a precursor in the synthesis of novel molecules for pharmaceutical and materials science applications. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The strategic placement of a hydroxyl group at the 7-position and a bromine atom at the 8-position makes this compound a particularly versatile building block, offering two distinct and reactive sites for chemical modification.

This document will detail the physicochemical properties of this compound, outline key synthetic transformations, provide validated experimental protocols, and present case studies of novel compounds derived from this precursor, thereby offering a comprehensive resource for researchers in the field.

Physicochemical Properties and Strategic Importance

This compound is a solid, typically a light brown powder, with a molecular formula of C₉H₆BrNO.[4] Its structure features two key functional groups that are central to its utility as a precursor:

-

The 7-Hydroxyl Group (-OH): This phenolic group is nucleophilic and can readily undergo reactions such as etherification, esterification, and O-arylation. Its acidity also allows it to act as a directing group in certain electrophilic substitution reactions.

-

The 8-Bromo Group (-Br): The carbon-bromine bond on the aromatic ring is a prime site for modern cross-coupling reactions.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of precision and control, which is a cornerstone of modern drug discovery.[5]

The combination of these two functionalities allows for a sequential and controlled diversification of the quinoline core, enabling the creation of large libraries of novel compounds from a single, readily accessible precursor.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | - |

| Molecular Weight | 224.05 g/mol | [6] |

| Appearance | Light brown powder | [4] |

| CAS Number | 90224-71-8 | [4] |

Core Synthetic Strategies and Methodologies

The true power of this compound lies in its capacity to undergo a variety of high-yield, selective chemical transformations. Below are detailed protocols for the most critical reactions, grounded in established literature.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most powerful tool for modifying the 8-position of the quinoline ring.[5][7] It facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is highly valued for its broad functional group tolerance and reliability.[5]

This protocol is a generalized procedure adapted from established methods for similar bromoquinoline substrates.[7][9]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).[7][9]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.[7]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or THF/water (e.g., in a 4:1 ratio), via syringe.[7][9]

-

Reaction: Heat the mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.[7][10]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[1][9]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][9]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 8-aryl-7-quinolinol derivative.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 4. 90224-71-8 | this compound, 95% [aspirasci.com]

- 5. jocpr.com [jocpr.com]

- 6. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of 8-Bromo-7-quinolinol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

8-Bromo-7-quinolinol is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for understanding, measuring, and interpreting the solubility of this compound across a range of relevant solvent systems. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper serves as a first-principles guide for research scientists tasked with its characterization. We will delve into the theoretical underpinnings of its solubility, provide validated, step-by-step experimental protocols for its determination, and discuss the critical interpretation of the resulting data.

Introduction: The Physicochemical Landscape of this compound

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is central to its solubility behavior.

-

Structure and Functional Groups: The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle.

-

The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic, with a predicted pKa value analogous to quinoline itself (pKa ≈ 4.9).[1][2][3] This site can be protonated under acidic conditions to form a cationic species.

-

The 7-Hydroxyl Group: This phenolic hydroxyl group is weakly acidic. The pKa of the parent 7-quinolinol is reported to have two values: a basic pKa of 5.48 for the protonated nitrogen and an acidic pKa of 8.85 for the hydroxyl group.[4][5]

-

The 8-Bromo Substituent: The electron-withdrawing nature of the bromine atom ortho to the hydroxyl group is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to the unsubstituted 7-quinolinol.[6][7] This occurs because the bromine atom helps to stabilize the resulting phenoxide anion through an inductive effect.

-

The interplay between these groups dictates that the molecule's net charge—and therefore its interaction with polar solvents—is highly dependent on the pH of the medium.

Theoretical Principles Governing Solubility

A compound's solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For this compound, this equilibrium is influenced by several key factors.

"Like Dissolves Like": The Role of Intermolecular Forces

The general principle of "like dissolves like" provides a qualitative starting point.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the hydroxyl group (as a donor and acceptor) and the quinoline nitrogen (as an acceptor). The solubility in these solvents is expected to be significant, but heavily modulated by pH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They are generally good solvents for multifunctional molecules like this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl and nitrogen groups, solubility in nonpolar solvents is expected to be very low.

pH-Dependent Solubility: The Amphoteric Nature in Action

As an amphoteric substance, this compound can exist as a neutral molecule, a cation, or an anion depending on the pH. This behavior dictates a classic "U-shaped" or "V-shaped" pH-solubility profile.

-

Isoelectric Point (pI): There will be a specific pH, the isoelectric point, where the molecule has no net charge. At this pH, intermolecular interactions are strongest, and aqueous solubility is at its minimum. This is often referred to as the intrinsic solubility (S₀) .

-

Acidic pH (pH < pKa of Nitrogen): Below the pKa of the quinoline nitrogen (~4.9-5.5), the nitrogen atom becomes protonated, forming a cation. This charged species has much greater electrostatic interaction with water, leading to a significant increase in solubility as the pH decreases.[8]

-

Alkaline pH (pH > pKa of Hydroxyl): Above the pKa of the 7-hydroxyl group (~8.8, likely lower due to the bromine), the proton is removed, forming a phenoxide anion. This charged species is also much more soluble in water, causing solubility to increase as pH rises.

The relationship between pH, pKa, and the solubility of the ionized species can be described by the Henderson-Hasselbalch equation.[8]

Caption: pH-dependent equilibrium and its effect on the solubility of this compound.

Experimental Design for a Comprehensive Solubility Profile

A robust solubility assessment requires careful planning. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[9][10] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[11]

Material Characterization

Before any measurement, the test material must be characterized. Solubility is highly dependent on the solid-state form (polymorph, hydrate, solvate).

-

Purity: Confirm purity using HPLC and/or LC-MS.

-

Solid Form: Analyze the solid form using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). It is critical to re-analyze the solid material remaining after the experiment to ensure no phase transformation has occurred.

Selection of Solvents and Media

A well-chosen set of solvents provides a comprehensive understanding of the molecule's behavior.

| Solvent Class | Examples | Rationale for Inclusion |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 (Phosphate/Acetate) | Simulates physiological conditions (stomach, intestine) and maps the pH-solubility profile.[12] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Evaluates hydrogen bonding capabilities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Assesses solubility in common laboratory and formulation solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Determines lipophilicity and suitability for organic synthesis workup. |

| Co-solvent Mixtures | Ethanol/Water, DMSO/Buffer | Relevant for creating formulations and for kinetic solubility assays in drug discovery. |

Experimental Protocol: The Shake-Flask Method

This protocol details the steps for determining the thermodynamic solubility of this compound.

Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume of the chosen solvent (e.g., 1-2 mL). The key is to ensure an excess of solid remains visible throughout the experiment, confirming that equilibrium with the solid phase is maintained.[9]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for physical chemistry data or 37°C for biorelevance). Agitate for a sufficient period to ensure equilibrium is reached. Causality Insight: 24 to 72 hours is a standard duration, as shorter times may lead to an underestimation of solubility, especially for compounds that dissolve slowly.[13]

-

Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration is the most robust method. Filter an aliquot of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Trustworthiness Check: This step is critical. Failure to completely remove undissolved solid particles will lead to a gross overestimation of solubility.

-

Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear filtrate with an appropriate solvent (often the mobile phase for HPLC or the blank solvent for UV-Vis) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as UV-Vis Spectroscopy or HPLC, to determine the concentration.[14]

Analytical Quantification of Solute

Accurate quantification is paramount. UV-Vis spectroscopy is a rapid and accessible method, while HPLC offers greater specificity.

Protocol: Quantification by UV-Vis Spectroscopy

-